molecular formula C16H12N2O3 B2825965 (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile CAS No. 6582-07-6

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No. B2825965
CAS RN: 6582-07-6
M. Wt: 280.283
InChI Key: FJBBWHCHJAMHGD-GXDHUFHOSA-N
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Description

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPN is a member of the family of nitrile compounds, which are widely used in organic synthesis and drug discovery due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in the inflammatory response and microbial growth. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor activity. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the inflammatory response. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several advantages for use in lab experiments, including its high yield and purity, its ease of synthesis, and its unique chemical properties. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is also relatively stable and can be stored for long periods of time without significant degradation. However, (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, including the development of new synthetic methods for producing (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile and its derivatives, the evaluation of its potential as a drug candidate for the treatment of inflammatory diseases and cancer, and the investigation of its potential as a material for the development of new electronic and optical devices. Further studies are also needed to fully understand the mechanism of action of (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile and its potential side effects, as well as its interactions with other drugs and compounds. Overall, (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile represents a promising candidate for further research and development in a variety of scientific research fields.

Synthesis Methods

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and 4-nitrobenzaldehyde in the presence of a base such as piperidine. The resulting product is then treated with an acid to obtain (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile in high yield and purity. Other methods for synthesizing (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile include the use of microwave irradiation and the use of catalysts such as zinc oxide.

Scientific Research Applications

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, drug discovery, and material science. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has been shown to exhibit antimicrobial activity against a variety of pathogenic bacteria and fungi, making it a potential candidate for the development of new antibiotics. (Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile has also been shown to exhibit anti-inflammatory activity, which could make it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16-8-2-12(3-9-16)10-14(11-17)13-4-6-15(7-5-13)18(19)20/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBBWHCHJAMHGD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

CAS RN

6582-07-6
Record name 4-METHOXY-ALPHA-(4-NITROPHENYL)CINNAMONITRILE
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